molecular formula C23H23N3O4S2 B11418190 7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No.: B11418190
M. Wt: 469.6 g/mol
InChI Key: JUQOXCGQQYGTSW-UHFFFAOYSA-N
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Description

7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple functional groups, including ethyl, methyl, phenyl, and dithia-triazaspiro moieties. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur atoms in the dithia moiety makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Scientific Research Applications

7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate include other spiro compounds with dithia and triazaspiro moieties. These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

7-O-ethyl 2-O-methyl 8-methyl-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C23H23N3O4S2/c1-5-30-21(27)19-16(3)25(17-11-7-6-8-12-17)23(31-19)26(18-13-9-10-15(2)14-18)24-20(32-23)22(28)29-4/h6-14H,5H2,1-4H3

InChI Key

JUQOXCGQQYGTSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=CC(=C3)C)C4=CC=CC=C4)C

Origin of Product

United States

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